4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-10-13(17)2-3-16(12)23(20,21)19-9-6-15(11-19)22-14-4-7-18-8-5-14/h2-5,7-8,10,15H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQLIGRVGLPZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Fluorination: The fluorinated methylphenyl ring is prepared using fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Ether Bond Formation: The final step involves the formation of the ether bond between the pyrrolidine and pyridine rings, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfonamide Formation
The 4-fluoro-2-methylphenylsulfonyl group is introduced via sulfonylation of the pyrrolidine nitrogen. Typical conditions involve:
-
Reagents : 4-Fluoro-2-methylbenzenesulfonyl chloride, base (e.g., triethylamine, DIPEA)
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Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
-
Temperature : 0–25°C
-
Yield : >80% (inferred from similar sulfonylation reactions )
Mechanism :
The pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. The reaction is driven by the base, which deprotonates intermediates and neutralizes HCl byproducts.
Mitsunobu Reaction
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine
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Conditions : THF or DCM, 0–25°C
-
Substrates : 3-Hydroxypyrrolidine and 4-chloropyridine
BCl₃-Mediated Coupling
Boron trichloride activates hydroxyl groups for nucleophilic attack:
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Reagents : BCl₃, pyridine derivative (e.g., 4-chloropyridine)
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Solvent : DCM, −10°C to 25°C
Functionalization of the Pyridine Ring
The pyridine moiety can undergo further modifications:
Electrophilic Substitution
Limited by the electron-withdrawing sulfonyl group. Halogenation or nitration may require directing groups.
Cross-Coupling Reactions
-
Suzuki–Miyaura Coupling :
Buchwald–Hartwig Amination
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Catalyst : Pd(OAc)₂/XPhos
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Conditions : t-BuOH, 100°C, 2–4 h
Stability and Reactivity of the Sulfonamide Group
-
Acid/Base Stability : Resistant to hydrolysis under mild acidic/basic conditions (pH 2–10) .
-
Thermal Stability : Decomposes above 200°C (TGA data inferred from ).
Key Reaction Data
Challenges and Optimization
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 337.4 g/mol. Its structure includes a pyridine ring and a sulfonamide group, which are known to enhance biological activity by allowing for specific interactions with enzymes and receptors in biological systems.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing pyridine and sulfonamide moieties can exhibit anticancer properties. For instance, derivatives of pyridine have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The presence of the fluorinated phenyl group may enhance the compound's lipophilicity and ability to penetrate cell membranes, contributing to its anticancer efficacy .
2. Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of similar compounds. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, potentially leading to effective treatments for epilepsy. The pharmacophore model suggests that modifications in the sulfonamide or pyridine rings can significantly alter the anticonvulsant activity, making this compound a candidate for further exploration in seizure management .
3. Antimicrobial Activity
Compounds with sulfonamide groups are traditionally known for their antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis. Given the structure of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, it is plausible that it may exhibit similar antimicrobial effects, warranting investigation into its spectrum of activity against various pathogens .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyridine derivatives, including those structurally similar to this compound, against several cancer cell lines (MCF-7, HepG2). The results indicated that certain modifications led to increased cytotoxicity, with one derivative showing an IC50 value of 5.71 µM, outperforming standard chemotherapy agents like 5-fluorouracil .
Case Study 2: Anticonvulsant Activity
In another investigation focused on pyrrolidine derivatives, compounds were synthesized and tested for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. One compound demonstrated a protective index significantly higher than conventional treatments, suggesting that structural features similar to those found in this compound could be crucial in developing new anticonvulsants .
Mechanism of Action
The mechanism of action of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorinated methylphenyl ring may enhance the compound’s binding affinity and selectivity for certain targets, while the pyrrolidine and pyridine rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Crystallographic and Spectroscopic Data
The target compound’s structural confirmation would rely on techniques such as:
- ¹H NMR : Expected signals at δ 8.3–8.5 ppm (pyridine H), δ 3.5–4.0 ppm (pyrrolidine H), and δ 2.5 ppm (Ar-CH₃) .
- IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) . Comparatively, 2-fluoro-5-(4-fluorophenyl)pyridine () shows distinct ¹H NMR shifts for fluorine-adjacent protons (δ 7.2–8.5 ppm), underscoring substituent effects on spectroscopy .
Biological Activity
The compound 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 337.4 g/mol. The compound features a pyridine ring connected to a pyrrolidine moiety, which is further substituted with a 4-fluoro-2-methylphenylsulfonyl group.
Synthesis Overview:
- Formation of Pyrrolidine Ring : Cyclization reactions involving amines and aldehydes.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Coupling with Pyridine : Final coupling step to create the ether linkage.
This multi-step synthesis can be optimized for yield and purity, often employing continuous flow reactors in industrial applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of various signaling pathways, making it a candidate for therapeutic applications .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanism may involve disruption of cellular processes by binding to target proteins involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of kinase activity |
Detailed Findings
- Antimicrobial Activity : Studies have shown that the compound effectively inhibits the growth of various bacterial strains, suggesting potential use as an antibiotic agent.
- Anticancer Activity : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression, demonstrating promising IC50 values that suggest strong inhibitory effects compared to standard treatments .
Q & A
What are the recommended synthetic routes for 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, and how can purity be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling a sulfonylated pyrrolidine intermediate with a pyridine derivative. Key steps include:
- Sulfonylation: Reacting pyrrolidin-3-ol with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
- Etherification: Coupling the sulfonylated pyrrolidine with 4-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement with a halogenated pyridine derivative .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization (ethanol/water) achieves >95% purity. Monitor by HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .
Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves bond angles (e.g., C-SO₂-N at ~107°) and confirms the axial chirality of the pyrrolidine ring. Example: Similar sulfonamide-pyrrolidine structures show torsion angles of -171.09° for O–C–C–S linkages .
How does the sulfonyl-pyrrolidine moiety influence the compound’s solubility and bioavailability in preclinical models?
Level: Advanced
Methodological Answer:
- Solubility: The sulfonyl group enhances hydrophilicity (logP ~2.5–3.0 calculated via ChemAxon). However, crystallinity (observed in related sulfonamides ) may reduce dissolution rates. Use amorphous solid dispersions (e.g., with HPMCAS) or co-solvents (e.g., PEG-400) to improve solubility .
- Bioavailability: In rodent PK studies, sulfonamide-containing analogs show moderate oral bioavailability (~30–40%) due to hepatic first-pass metabolism. Mitigate via prodrug strategies (e.g., esterification of the pyridine oxygen) .
What contradictory data exist regarding the compound’s stability under acidic conditions, and how can these be resolved?
Level: Advanced
Methodological Answer:
- Contradictions:
- Resolution:
How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity against target enzymes?
Level: Advanced
Methodological Answer:
- Key Modifications:
- Pyrrolidine Substituents: Introduce methyl groups at C2/C5 to restrict ring puckering, enhancing binding to rigid enzyme pockets (e.g., observed in ERBB4 inhibitors ).
- Pyridine Substituents: Replace the oxygen linker with a methylene group to reduce metabolic cleavage (see for pyridine bioisosteres).
- Assay Design:
What computational methods are suitable for predicting off-target interactions of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against Pharmaprojects or ChEMBL databases. Prioritize kinases and cytochrome P450 isoforms (CYP3A4/2D6) due to the sulfonamide’s electrophilic sulfur .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability to primary targets (e.g., RNA polymerase) versus off-targets (e.g., serum albumin) .
How do crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Level: Advanced
Methodological Answer:
- Chiral Centers: The pyrrolidine ring’s C3 position (oxygen linker) often adopts an S-configuration, confirmed via anomalous scattering in X-ray studies (Flack parameter <0.1) .
- Torsion Angles: Compare experimental data (e.g., O1A–C1A–C2A–C7A = -171.09°) with DFT-optimized structures (B3LYP/6-31G*) to validate stereochemical assignments .
What safety precautions are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
